

Unveiling the Electronic Landscape of Ti₅Si₃: A Technical Deep Dive

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Compound of Interest

Compound Name: *Titanium silicide (Ti₅Si₃)*

Cat. No.: *B078168*

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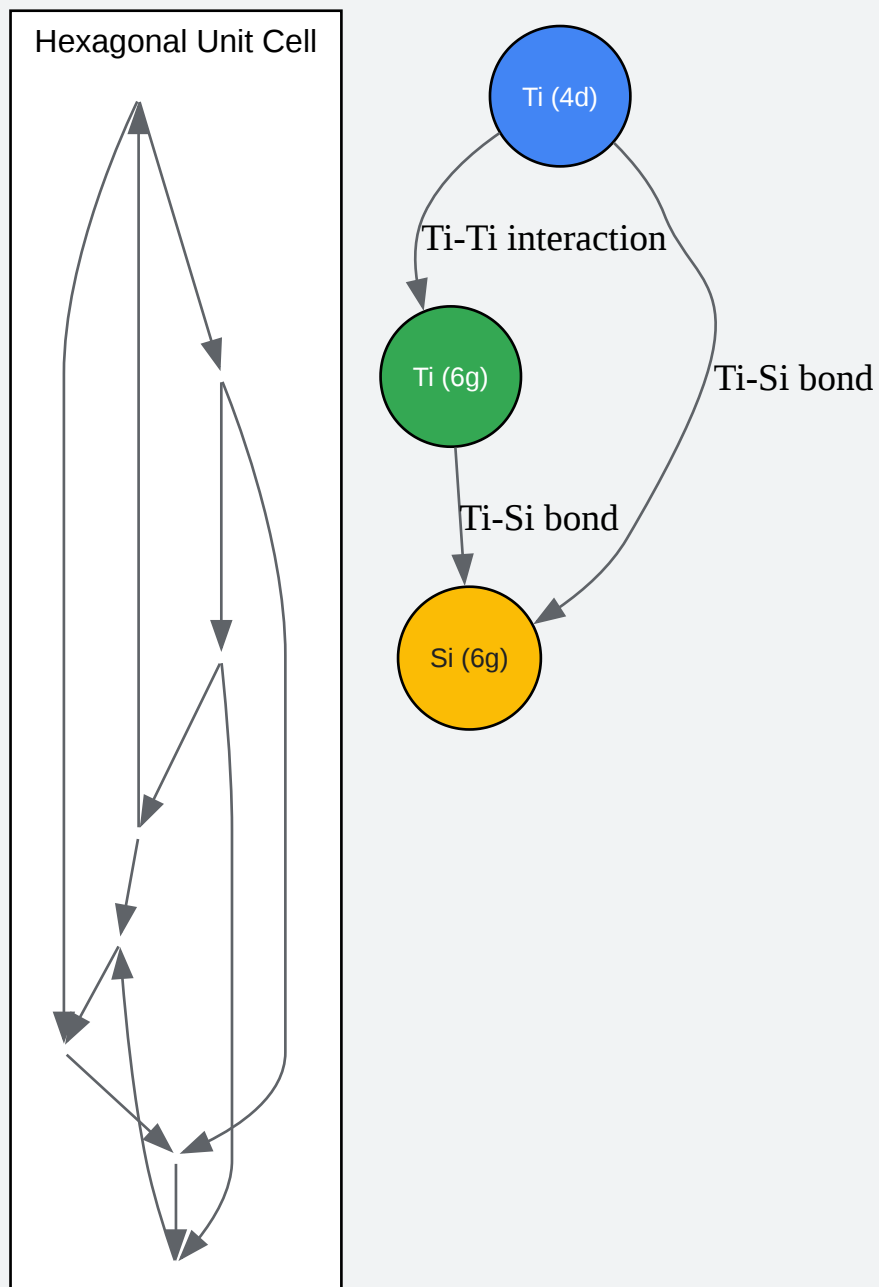
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the electronic band structure of the intermetallic compound **Titanium Silicide (Ti₅Si₃)**. Renowned for its high melting point, hardness, and excellent oxidation resistance, Ti₅Si₃ is a material of significant interest in high-temperature structural applications.^[1] Understanding its electronic properties is crucial for predicting its behavior and designing novel alloys. This document synthesizes theoretical and experimental findings, presenting key data in a structured format and outlining the methodologies used for its characterization.

Crystal Structure and Bonding Characteristics

Ti₅Si₃ crystallizes in a complex hexagonal D_{8h} structure, belonging to the P6₃/mcm space group (No. 193).^[2] The unit cell contains 16 atoms. The crystal structure features two non-equivalent positions for Titanium atoms (Ti-4d and Ti-6g) and one for Silicon (Si-6g), leading to a complex bonding environment.^{[2][3]} The bonding in Ti₅Si₃ is characterized by a mix of covalent and ionic interactions, with a strong hybridization between Ti d-states and Si p-states.^[2] This strong interaction is a key factor contributing to the material's stability and high melting point.

A diagram illustrating the crystal structure of Ti₅Si₃ is provided below.

Crystal Structure of Ti₅Si₃ (D88)

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A simplified representation of the Ti₅Si₃ crystal structure.

Quantitative Structural and Thermodynamic Data

The following table summarizes key quantitative data for Ti₅Si₃, compiled from various experimental and theoretical studies. This allows for a direct comparison of the structural and energetic properties of the compound.

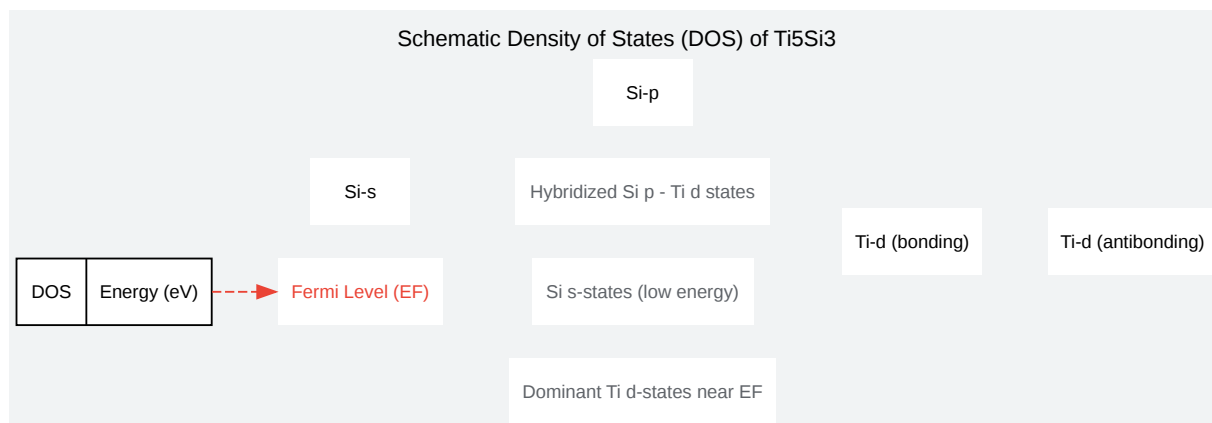
Property	Experimental Value	Theoretical Value (GGA-PBE)	Reference
Lattice Parameters			
a	0.7460 nm	0.7466 nm	[2]
c	0.5151 nm	0.5108 nm	[2]
Formation Enthalpy	-0.750 eV/atom	-0.758 eV/atom	[2]
Bond Distances			
Ti-Si	-	2.56 - 2.77 Å	[3]

Electronic Band Structure and Density of States

The electronic band structure of Ti₅Si₃ reveals its metallic character, with no band gap at the Fermi level. The density of states (DOS) provides insight into the contributions of different atomic orbitals to the electronic structure.

The valence band is primarily composed of Si p-states and Ti d-states, indicating strong hybridization.[2] The region near the Fermi level is dominated by Ti d-states, which are crucial for the material's electrical and thermal conductivity.[2] The Si s-states are located at lower energies, forming a distinct sub-band.[2] The position of the Fermi level falls within a local minimum of the DOS, which is an indicator of the structural stability of the compound.[2]

Below is a conceptual representation of the Density of States for Ti₅Si₃.



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A conceptual diagram of the Density of States for Ti5Si3.

Methodologies for Electronic Structure Calculation

The electronic structure of Ti5Si3 is predominantly investigated using first-principles calculations based on Density Functional Theory (DFT). A common computational workflow is outlined below.

Computational Protocol

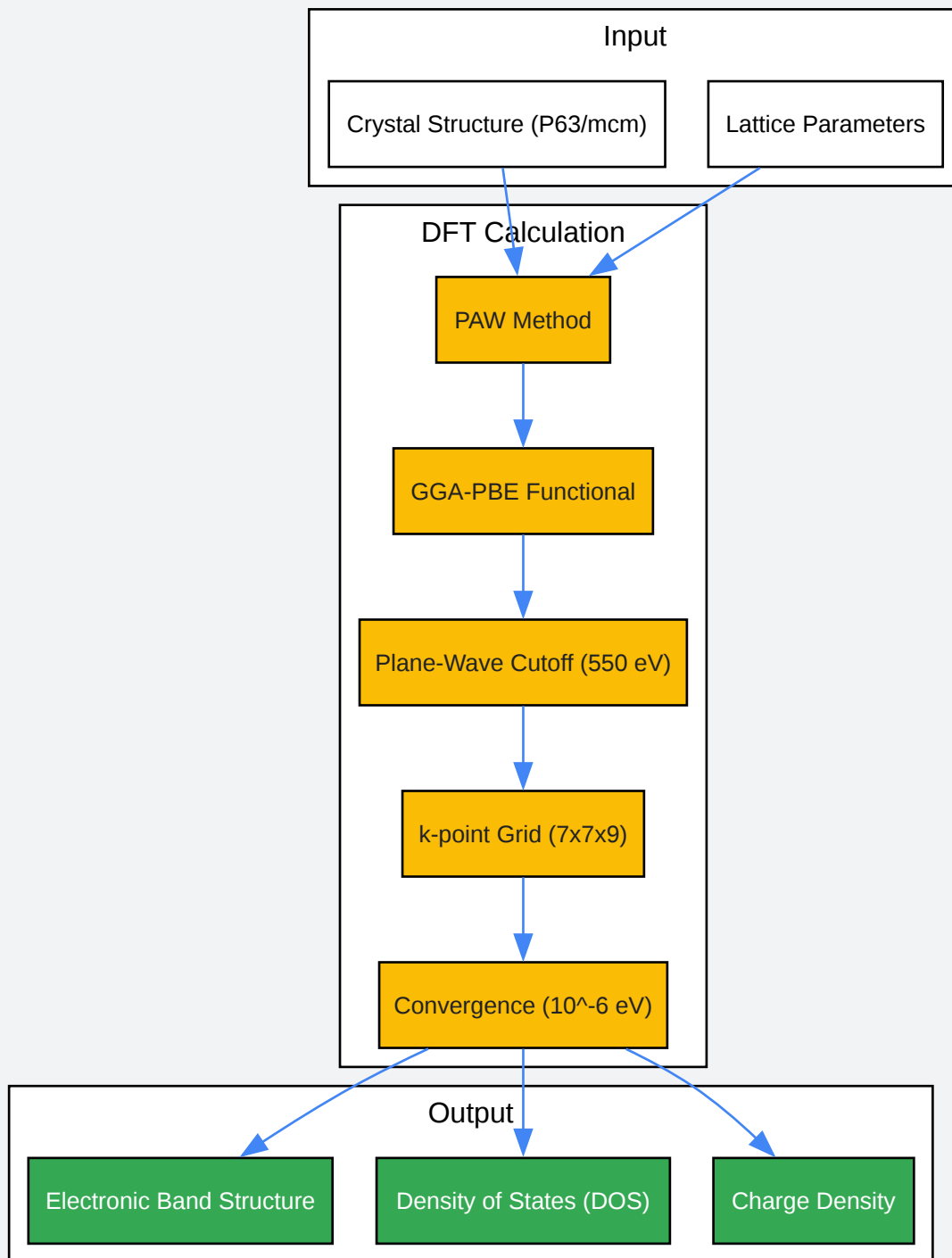
The following steps detail a typical methodology for calculating the electronic band structure of Ti5Si3:

- **Crystal Structure Definition:** The initial crystal structure of Ti5Si3 (space group P63/mcm) with experimental lattice parameters is used as the input.
- **Computational Method Selection:** The projector augmented-wave (PAW) method is employed.^[2]
- **Exchange-Correlation Functional:** The Generalized Gradient Approximation with the Perdew-Burke-Ernzerhof (GGA-PBE) functional is chosen to describe the exchange-correlation energy.^[2]

- Plane-Wave Cutoff Energy: A cutoff energy of 550 eV is set for the plane-wave basis set to ensure convergence.[\[2\]](#)
- Brillouin Zone Integration: A Γ -centered 7x7x9 k-point grid is used for integration over the Brillouin zone.[\[2\]](#)
- Convergence Criteria: The calculation is considered converged when the difference in total energy between two consecutive iterations is less than 10^{-6} eV.[\[2\]](#)
- Property Calculation: Following the self-consistent field calculation, the electronic band structure, density of states, and charge density are computed.

The logical flow of this computational protocol is visualized in the following diagram.

Computational Workflow for Electronic Structure Calculation



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A diagram of the computational workflow for Ti₅Si₃.

Conclusion

The electronic structure of Ti₅Si₃ is a testament to its robust nature, characterized by strong covalent-ionic bonding and metallic characteristics. The insights gained from both theoretical calculations and experimental observations are pivotal for the continued development of titanium-based alloys for high-performance applications. This guide provides a foundational understanding of these properties, offering a valuable resource for researchers in materials science and related fields.

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